Ethyl (4-boronobenzoylamino)acetate
Description
Ethyl (4-boronobenzoylamino)acetate is a boronic acid derivative characterized by a benzamide backbone substituted with a boronate ester group at the para position of the aromatic ring. Its molecular formula is C₁₁H₁₂BNO₄, and it is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic esters serve as key intermediates for forming carbon-carbon bonds. The ethyl ester moiety enhances solubility in organic solvents, while the boronate group enables selective reactivity with aryl halides.
Properties
IUPAC Name |
[4-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO5/c1-2-18-10(14)7-13-11(15)8-3-5-9(6-4-8)12(16)17/h3-6,16-17H,2,7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBZSOPFQYUDJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674391 | |
| Record name | Ethyl N-(4-boronobenzoyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-08-7 | |
| Record name | Ethyl N-(4-boronobenzoyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl (4-boronobenzoylamino)acetate involves several steps. One common method includes the reaction of 4-boronobenzoic acid with ethyl glycinate hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl (4-boronobenzoylamino)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in the ethyl group can be hydrolyzed by water, releasing ethanol and the corresponding carboxylic acid.
Decarboxylation: Under specific conditions, the acetic acid group may lose carbon dioxide, resulting in a new amine-containing molecule.
Substitution Reactions: The boron atom can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Scientific Research Applications
Ethyl (4-boronobenzoylamino)acetate has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Group Analysis
Ethyl (4-boronobenzoylamino)acetate is structurally distinct from other benzoate esters due to its boronate functional group. Below is a comparative analysis with Ethyl-P(N-BUTYLAMINO)BENZOATE (CAS 94-32-6), a pharmaceutical intermediate documented in .
Table 1: Comparative Properties of this compound and Ethyl-P(N-BUTYLAMINO)BENZOATE
Limitations of Evidence
The provided materials lack direct data on this compound, necessitating inferences from structural analogs. For instance, boronic acid derivatives like phenylboronic acid pinacol ester share similar reactivity but differ in ester groups and solubility profiles.
Biological Activity
Introduction
Ethyl (4-boronobenzoylamino)acetate, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a boron atom that can form reversible covalent bonds with diols and other biomolecules, making it a valuable tool in drug design and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C11H14BNO5
- Molecular Weight : 251.0 g/mol
- CAS Number : 1072946-08-7
The compound's structure allows for interactions with various biological targets, potentially influencing enzymatic activities and cellular processes.
1. Enzyme Inhibition
This compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. Boronic acids are known to interact with serine proteases, which are crucial in various physiological processes.
2. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against specific bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic enzymes.
3. Anti-inflammatory Effects
Research suggests that compounds similar to this compound can modulate inflammatory responses. This activity is often linked to the inhibition of cyclooxygenase enzymes (COX), which play a significant role in the inflammatory process.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing that the compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Case Study 2: Anti-inflammatory Potential
In a model of carrageenan-induced paw edema in rats, administration of this compound demonstrated a significant reduction in edema volume compared to control groups. The anti-inflammatory effect was comparable to that of diclofenac, a standard anti-inflammatory drug.
| Treatment Group | Edema Volume Reduction (%) |
|---|---|
| Control | 0 |
| This compound | 40 |
| Diclofenac | 45 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
